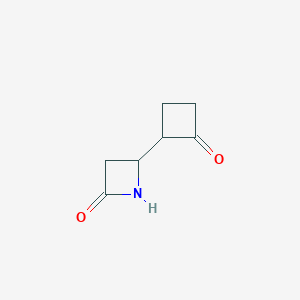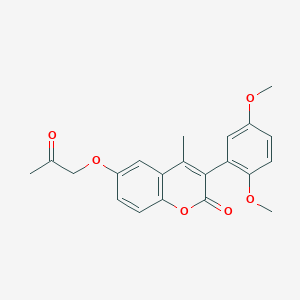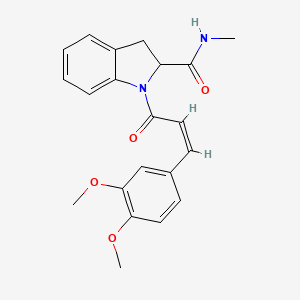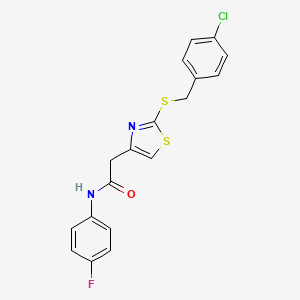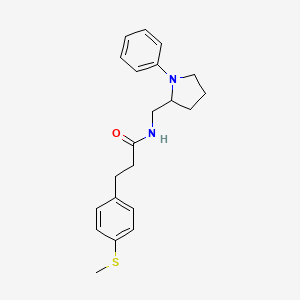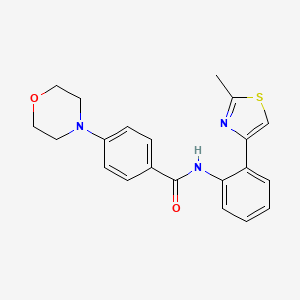
N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It has been found to have potential therapeutic applications in various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel thiazole-(benz)azole derivatives, including this compound, and evaluated their effects against A549 and C6 tumor cell lines. Notably, compounds carrying 5-chloro and 5-methylbenzimidazole groups (such as 6f and 6g) demonstrated significant anticancer activity. These compounds may induce apoptosis in tumor cells, a crucial mechanism for effective anticancer action .
Antimicrobial Properties
Efforts have been made to combat antimicrobial drug resistance by studying newly synthesized derivatives of this compound. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been explored for their antimicrobial activity. Further investigations are ongoing to understand their efficacy against various pathogens .
Combination Therapy
Considering its promising anticancer activity, researchers may explore combination therapies involving this compound. Combining it with existing chemotherapeutic agents or targeted therapies could enhance treatment outcomes while minimizing side effects.
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been widely studied for their anticancer properties . They often target DNA or associated proteins, disrupting the normal function of cancer cells .
Mode of Action
This interaction can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately leading to cell death .
Biochemical Pathways
Thiazole derivatives are known to interfere with several cellular processes, including dna synthesis and protein production . By disrupting these processes, the compound can induce apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound has been evaluated for its anticancer activity against A549 and C6 tumor cell lines . The results showed significant anticancer activity, particularly for compounds carrying 5-chloro and 5-methylbenzimidazole groups . The potential of these compounds to direct tumor cells to the apoptotic pathway, a precondition of anticancer action, was also observed .
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-22-20(14-27-15)18-4-2-3-5-19(18)23-21(25)16-6-8-17(9-7-16)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAEWPRIBCHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

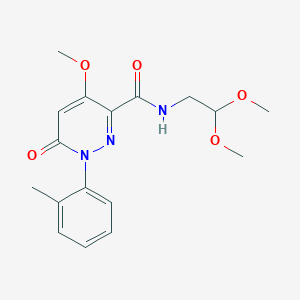
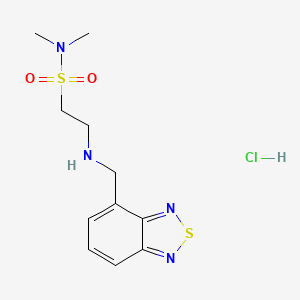
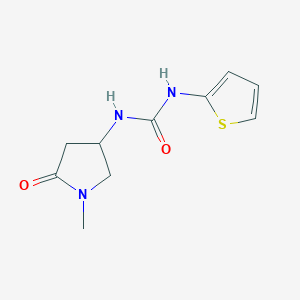


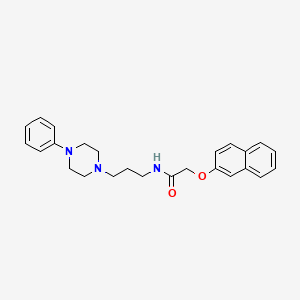
![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)
![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
